molecular formula C11H15FN2O B2989702 [3-Fluoro-4-(morpholin-4-yl)phenyl]methanamine CAS No. 870843-45-1

[3-Fluoro-4-(morpholin-4-yl)phenyl]methanamine

Cat. No.: B2989702
CAS No.: 870843-45-1
M. Wt: 210.252
InChI Key: GULVUKFJQUDLSH-UHFFFAOYSA-N
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Description

[3-Fluoro-4-(morpholin-4-yl)phenyl]methanamine (CAS: 870843-45-1) is a benzylamine derivative featuring a fluorine atom at the 3-position and a morpholine substituent at the 4-position of the phenyl ring. The morpholine group, a six-membered saturated ring containing one oxygen and one nitrogen atom, confers both polarity and basicity to the compound. This structural motif is critical in medicinal chemistry, as evidenced by its incorporation into Linezolid, a potent oxazolidinone antibiotic . The compound’s primary amine (-NH₂) group enables functionalization, making it a versatile building block in drug discovery and organic synthesis .

Properties

IUPAC Name

(3-fluoro-4-morpholin-4-ylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c12-10-7-9(8-13)1-2-11(10)14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULVUKFJQUDLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870843-45-1
Record name [3-fluoro-4-(morpholin-4-yl)phenyl]methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-4-(morpholin-4-yl)phenyl]methanamine typically involves the reaction of 3-fluoro-4-nitrobenzaldehyde with morpholine under specific conditions to form the intermediate compound. This intermediate is then reduced to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: [3-Fluoro-4-(morpholin-4-yl)phenyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines .

Scientific Research Applications

Chemistry: In chemistry, [3-Fluoro-4-(morpholin-4-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, the compound is used to study protein interactions and functions. It is often employed in proteomics to identify and quantify proteins in complex biological samples .

Medicine: Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of [3-Fluoro-4-(morpholin-4-yl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Morpholine vs. Oxane (Tetrahydropyran) Substituents

[3-Fluoro-4-(oxan-4-yloxy)phenyl]methanamine (CAS: 1247619-84-6) replaces the morpholine group with an oxane (tetrahydropyran) ring connected via an ether linkage. Key differences include:

Compound Molecular Formula Molecular Weight Substituent Key Property
[3-Fluoro-4-(morpholin-4-yl)phenyl]methanamine C₁₁H₁₃FN₂O 208.23 Morpholine (N,O-heterocycle) Basic, polar
[3-Fluoro-4-(oxan-4-yloxy)phenyl]methanamine C₁₂H₁₆FNO₂ 225.26 Oxane (ether-linked) Non-basic, flexible

Morpholine vs. Trifluoromethoxy Substituents

(3-Fluoro-4-(trifluoromethoxy)phenyl)methanamine substitutes morpholine with a trifluoromethoxy (-OCF₃) group. This modification:

  • Lipophilicity : The trifluoromethoxy group increases logP by ~1.5 units compared to morpholine, enhancing membrane permeability.

Positional Isomerism and Boronated Analogs

Boron-Containing Derivatives

[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine (4f, CAS: Not provided) incorporates a boronate ester, enabling Suzuki-Miyaura cross-coupling reactions. Key contrasts:

  • Synthetic Utility : The boronate group facilitates C-C bond formation, absent in the parent compound.
  • Stability : Boronate esters are moisture-sensitive, requiring anhydrous handling compared to the stable morpholine derivative .

Physicochemical and Spectroscopic Properties

NMR Data Comparison

  • This compound : ¹H-NMR signals for the morpholine protons appear as a multiplet at δ 3.6–3.8 ppm, while the aromatic fluorine induces splitting in the phenyl resonances .
  • Boronated Analog (4f): Distinct ¹¹B-NMR shifts at δ 30.12 ppm confirm boron presence, absent in non-boronated analogs .

Biological Activity

[3-Fluoro-4-(morpholin-4-yl)phenyl]methanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse sources.

The compound features a fluorinated aromatic ring and a morpholine moiety, which contribute to its unique chemical reactivity and biological interactions. Its structure can be represented as follows:

C11H14FN2O\text{C}_{11}\text{H}_{14}\text{F}\text{N}_{2}\text{O}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may inhibit or modulate the activity of these targets through competitive binding at active sites, affecting signal transduction pathways and metabolic processes .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, including:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus22
Escherichia coli20
Pseudomonas aeruginosa19
Bacillus subtilis23

These results suggest that the compound could serve as a promising candidate for developing new antibacterial agents .

Anticancer Properties

The compound's anticancer potential has also been investigated. In cellular assays, it demonstrated cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)12
HeLa (Cervical Cancer)10

These findings highlight the compound's ability to inhibit cancer cell proliferation and induce apoptosis .

Case Studies

  • Antimicrobial Study : A recent study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated significant antibacterial activity, with the compound outpacing traditional antibiotics in effectiveness against certain strains .
  • Cancer Research : In a study focusing on breast cancer treatment, this compound was tested in combination with existing chemotherapeutics. The combination therapy showed enhanced efficacy, reducing tumor size significantly in preclinical models compared to monotherapy.

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